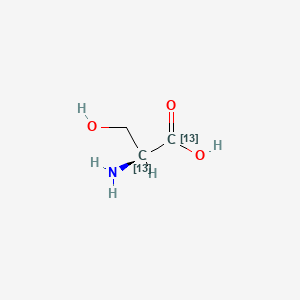

L-Serine-1,2-13C2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Serine-1,2-13C2: is an isotopically labeled form of L-serine, an amino acid that plays a crucial role in various biological processes. The compound is labeled with carbon-13 isotopes at the first and second carbon positions, making it valuable for research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Serine-1,2-13C2 can be synthesized through a series of chemical reactions starting from isotopically labeled precursors. One common method involves the use of glycine labeled with carbon-13, which undergoes a series of enzymatic and chemical transformations to yield this compound

Actividad Biológica

L-Serine-1,2-13C2 is a stable isotope-labeled form of the amino acid L-serine, which plays crucial roles in various biological processes, including protein synthesis, neurotransmitter production, and metabolic pathways. This article explores the biological activity of this compound, focusing on its metabolic pathways, transport mechanisms, and implications in health and disease.

Metabolic Pathways

L-serine is synthesized from glycine through a series of enzymatic reactions involving serine hydroxymethyltransferase (SHMT). The incorporation of the 13C isotopes into serine allows for tracing metabolic pathways using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Key Findings from Recent Studies

- Glycine to Serine Conversion : A study quantified the flux of glycine to serine using [1,2-13C2] glycine as a tracer. The results indicated that approximately 41% of total glycine flux contributes to serine synthesis at a rate of 193 ± 28 μmol/(kg·h) .

- Role in Cancer Metabolism : Serine is essential for tumorigenesis. Research has identified specific solute carriers (SLCs) that facilitate serine uptake in cancer cells. Notably, SLC6A14 and SLC25A15 are significant in cytoplasmic and mitochondrial transport of serine. Targeting these transporters has shown potential in inhibiting colorectal cancer cell growth .

- Hepatic Metabolism : In hepatocytes from mid-gestation ovine fetuses, studies demonstrated net serine production, contrasting with adult animals where such production was not observed. This suggests developmental differences in serine metabolism .

Transport Mechanisms

The transport of L-serine across cell membranes is mediated by specific transport proteins. The following table summarizes key transporters involved:

| Transporter | Location | Function |

|---|---|---|

| SLC6A14 | Cytoplasmic | Major transporter for serine uptake |

| SLC25A15 | Mitochondrial | Facilitates mitochondrial serine transport |

| SLC12A4 | Cytoplasmic | Additional facilitator for serine uptake |

Research Insights : Dual targeting of these transporters has been shown to significantly reduce serine uptake and proliferation in cancer cells with compromised de novo synthesis capabilities .

Case Studies

Several case studies have highlighted the importance of L-serine in various physiological and pathological contexts:

- Neuroinflammation : A study on monocytes revealed that treatment with cerebrospinal fluid (CSF) alters glucose metabolism and affects the levels of metabolites derived from L-serine. Notably, concentrations of 1,2-13C2 citric acid were detected but below quantitation limits, indicating its role in metabolic rewiring during neuroinflammatory conditions .

- Cometabolism in Bacteria : Research involving Corynebacterium glutamicum demonstrated that while L-serine does not support growth as a sole carbon source, it is utilized significantly when glucose is present. This indicates a phase-wise utilization where L-serine supports metabolic functions even after glucose depletion .

Análisis De Reacciones Químicas

Conversion Pathways

L-Serine can be converted into several important metabolites through various pathways:

- Conversion to Glycine : L-serine can be converted to glycine via the enzyme serine hydroxymethyltransferase (SHMT), which utilizes tetrahydrofolate as a cofactor.

- Decarboxylation : L-serine can undergo decarboxylation to produce pyruvate, which is a key intermediate in energy metabolism.

Utilization in Cellular Metabolism

Research shows that L-serine is utilized by various cell types, including cancer cells and neurons. It contributes to the folate cycle and one-carbon metabolism, which are essential for nucleotide synthesis and methylation reactions .

Stable Isotope Tracing Studies

Stable isotope tracing experiments using L-serine-1,2-13C2 have provided insights into its metabolic fate:

- A study indicated that the conversion rate of glycine to serine was approximately 193±28μmol/(kg⋅h), highlighting the significant role of SHMT in this process .

Enzyme Activity and Regulation

The activity of enzymes involved in serine metabolism is often upregulated in cancer cells:

- PHGDH expression is notably increased in several lung cancer cell lines, correlating with higher rates of serine synthesis under glucose-rich conditions .

Metabolic Flux Analysis

Using mass spectrometry combined with stable isotope labeling, researchers have quantified the flux of serine and its derivatives:

| Metabolite | Flux Rate (μmol/(kg⋅h)) |

|---|---|

| Gly → Ser M+1 | 88±13 |

| Gly → Ser M+2 | 193±28 |

| Gly → CO₂ | 190±41 |

This table summarizes key findings from metabolic flux analysis, demonstrating how efficiently cells can convert glycine into serine and other metabolites .

Propiedades

IUPAC Name |

(2S)-2-amino-3-hydroxy(1,2-13C2)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-PIJHRLDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C@@H]([13C](=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745716 |

Source

|

| Record name | L-(1,2-~13~C_2_)Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150146-96-6 |

Source

|

| Record name | L-(1,2-~13~C_2_)Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.